3-Aminobenzo[d]isothiazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
613262-22-9 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-amino-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C7H6N2OS/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9) |
InChI Key |
HTMPERAQAWCXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminobenzo D Isothiazol 5 Ol and Its Analogues
Established Synthetic Pathways for the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole scaffold, the central structural motif of the target compound, is achieved through several established synthetic strategies. These methods typically involve the formation of the heterocyclic isothiazole (B42339) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenyl precursors. The primary approaches can be categorized based on the functional groups present on the starting aromatic substrate. arkat-usa.org
A prevalent strategy involves the intramolecular cyclization of nitrogen- and sulfur-preloaded aromatics. arkat-usa.org For instance, 2-mercaptobenzamides can undergo oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. This transformation can be catalyzed by copper(I) salts under an oxygen atmosphere or achieved through electrochemical methods, which offer a greener alternative by producing hydrogen gas as the only byproduct. arkat-usa.org
Another significant pathway starts with nitrogen-preloaded aromatics, such as 2-halobenzamides or 2-bromo-N-arylbenzimidamides. These substrates can react with a sulfur source, like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), often in the presence of a copper catalyst, to construct the isothiazole ring. arkat-usa.org Similarly, ortho-haloarylamidines can react with elemental sulfur at elevated temperatures to yield the benzo[d]isothiazole core through oxidative N-S and C-S bond formation. arkat-usa.org
A metal-free approach has also been described, which is particularly useful for synthesizing 3-aminobenzo[d]isothiazoles. This method utilizes a 3-substituted-2-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium sulfide (B99878). The resulting intermediate is then treated with ammonia (B1221849) and sodium hypochlorite (B82951) to form the final 3-aminobenzo[d]isothiazole ring system. arkat-usa.org
Table 1: Summary of General Synthetic Pathways for the Benzo[d]isothiazole Core
| Starting Material (Precursor Type) | Key Reagents | Reaction Type | Catalyst/Conditions | Reference |
| 2-Mercaptobenzamides (N, S preloaded) | O₂ or Electrochemical Cell | Intramolecular Oxidative Cyclization | Cu(I) salts or Constant-current electrolysis | arkat-usa.org |
| 2-Halobenzamides (N preloaded) | Elemental Sulfur (S₈), KSCN | Intermolecular Cyclization | Copper salts (e.g., CuCl, CuSO₄) | arkat-usa.org |
| 2-Bromo-N-arylbenzimidamides (N preloaded) | Elemental Sulfur (S₈) | Annulation | Cu(II) salts, aerobic conditions | arkat-usa.org |
| Ortho-haloarylamidines (N preloaded) | Elemental Sulfur (S₈) | Oxidative N-S/C-S Bond Formation | High temperature (135 °C) | arkat-usa.org |
| 3-Substituted-2-fluorobenzonitrile (N preloaded) | Na₂S, then NH₃/NaOCl | Nucleophilic Substitution / Cyclization | Metal-free | arkat-usa.org |
Specific Synthetic Routes to 3-Aminobenzo[d]isothiazol-5-ol and its Direct Precursors
To synthesize the target molecule, this compound, the general methods must be adapted using precursors bearing the required 5-hydroxy substituent or a group that can be converted to it.
One direct method involves the reaction of a suitably substituted benzamidine (B55565) compound with elemental sulfur. google.comgoogle.com This catalyst-free approach, conducted in an organic solvent under basic conditions, can directly yield 3-aminobenzo[d]isothiazole derivatives. google.comgoogle.com For the synthesis of the target compound, this would necessitate starting with a 4-hydroxy-substituted benzamidine.
Another key route starts from a substituted 2-fluorobenzonitrile. arkat-usa.org Specifically, 2-fluoro-5-hydroxybenzonitrile (B173201) would serve as the ideal starting material. The synthesis proceeds in two steps: first, a nucleophilic aromatic substitution with sodium sulfide replaces the fluorine atom, and second, the resulting intermediate reacts with ammonia and sodium hypochlorite to form the 3-amino-benzo[d]isothiazole core. arkat-usa.org This metal-free method is efficient for producing 3-amino substituted variants. arkat-usa.org
Table 2: Specific Synthetic Routes to this compound Precursors
| Starting Material | Key Reagents | Description | Reference |
| 4-Hydroxy-benzamidine | Elemental Sulfur, Base | Catalyst-free conversion of a benzamidine and sulfur into the 3-aminobenzo[d]isothiazole scaffold. | google.comgoogle.com |
| 2-Fluoro-5-hydroxybenzonitrile | 1. Na₂S 2. NH₃, NaOCl | A two-step, metal-free process involving nucleophilic substitution followed by cyclization to form the 3-amino-benzo[d]isothiazole core. | arkat-usa.org |
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the this compound scaffold is formed, it can undergo various chemical transformations to produce a range of analogues. These modifications primarily target the amino group at position 3, the aromatic ring, or the sulfur atom.
Synthesis of Alkylaminoacyl Derivatives
The amino group at the 3-position is a key site for functionalization. It can be acylated to form alkylaminoacyl derivatives. This is typically achieved by reacting the 3-aminobenzisothiazole with a haloacyl chloride (e.g., chloroacetyl chloride) to produce a 3-(haloacyl)amino-1,2-benzisothiazole intermediate. This intermediate is then reacted with various primary or secondary amines to yield the final alkylaminoacyl derivatives. researchgate.net This derivatization has been explored for its potential to generate compounds with local anaesthetic activity. researchgate.netnih.gov
Table 3: Synthesis of Alkylaminoacyl Derivatives
| Starting Scaffold | Reagents | Intermediate | Final Reagent | Product Type | Reference |
| 3-Aminobenzo[d]isothiazole | Haloacyl chloride (e.g., Chloroacetyl chloride) | 3-(Haloacyl)amino-1,2-benzisothiazole | Alkyl or Aryl Amine | 3-(Alkylaminoacyl)amino-1,2-benzisothiazole | researchgate.net |
Introduction of Halogen and Nitro Substituents at Aromatic Positions
The benzene ring portion of the benzo[d]isothiazole scaffold can undergo electrophilic aromatic substitution to introduce additional functional groups, such as halogens or nitro groups.
Halogenation: Directed C-H bond halogenation is a powerful tool for functionalizing the aromatic ring. Palladium-catalyzed methods have been developed for the ortho-halogenation of related 2-arylbenzothiazoles using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. rsc.org Such strategies, often requiring a directing group, could be applied to the benzo[d]isothiazole scaffold to achieve regioselective halogenation. rsc.orgrsc.org The specific position of substitution on the this compound ring would be influenced by the directing effects of the existing amino and hydroxyl groups.
Nitration: Nitration of the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. In the related benzothiazole (B30560) system, these conditions lead to the formation of the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction temperature is often kept low (e.g., 0°C) to control the reaction and prevent over-nitration. For this compound, the powerful activating and ortho-, para-directing effects of the hydroxyl and amino groups would strongly influence the regioselectivity of nitration. Alternative, milder nitration reagents like tert-butyl nitrite (B80452) have also been used for the nitration of sensitive aromatic substrates. rsc.org
Preparation of Benzo[d]isothiazole Dioxide Analogues
The sulfur atom in the isothiazole ring can be oxidized to form the corresponding 1,1-dioxide, also known as a saccharin (B28170) derivative. This transformation significantly alters the electronic properties and geometry of the molecule.
A common synthetic route to 3-aminobenzo[d]isothiazole 1,1-dioxide derivatives starts from commercially available saccharin. orientjchem.orgsemanticscholar.org Saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide) is first chlorinated, typically with thionyl chloride, to produce 3-chlorobenzo[d]isothiazole 1,1-dioxide. orientjchem.orgsemanticscholar.org This reactive intermediate can then be treated with a variety of alkyl or aryl amines, often in a solvent like 1,4-dioxane (B91453) with a base such as triethylamine, to yield a diverse library of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives. orientjchem.orgsemanticscholar.org This method has been used to synthesize compounds for evaluation as antimicrobial agents and selective metal chelators. orientjchem.orgmdpi.com
Table 4: Synthesis of Benzo[d]isothiazole Dioxide Analogues
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Product | Reference |
| Saccharin | Thionyl Chloride (SOCl₂) | 3-Chlorobenzo[d]isothiazole 1,1-dioxide | Alkyl/Aryl Amine, Triethylamine | 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide | orientjchem.orgsemanticscholar.org |
Structure Activity Relationship Sar Studies of 3 Aminobenzo D Isothiazol 5 Ol Analogues
Identification of Key Pharmacophoric Elements within the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.net The essential pharmacophoric elements of this scaffold, which are the specific structural features responsible for its biological activity, have been the subject of numerous investigations.
The core benzo[d]isothiazole ring system itself is a critical element. It is a bicyclic structure composed of a benzene (B151609) ring fused to an isothiazole (B42339) ring. tandfonline.com The relative orientation of the nitrogen and sulfur atoms in the five-membered isothiazole ring, along with the fused aromatic system, creates a unique electronic and steric profile that governs its interactions with target proteins.
Key pharmacophoric features often include:
The Isothiazole Ring: The nitrogen and sulfur heteroatoms are crucial for forming hydrogen bonds and other non-covalent interactions with biological macromolecules. researchgate.net
Substituent Positions: The positions available for substitution on the benzene ring (positions 4, 5, 6, and 7) and on the isothiazole ring (primarily at the 3-position) are key points for modification to modulate activity and selectivity.
For instance, in a series of 2-(4-aminophenyl)benzothiazoles, the benzothiazole (B30560) core was identified as a crucial pharmacophore for potent and selective antitumor activity against human breast cancer cell lines. tandfonline.com Similarly, the isothiazole ring is a key component in compounds designed as inhibitors of various enzymes. researchgate.net The inherent properties of the benzo[d]isothiazole scaffold make it a versatile template for the design of new therapeutic agents. arkat-usa.org
Impact of Substituent Modifications on Biological Potency and Selectivity
The modification of substituents on the benzo[d]isothiazole core is a primary strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. gardp.org Research has shown that even minor changes to these substituents can have a profound impact on the compound's performance.
In a study of benzothiazole-isoquinoline derivatives, the introduction of different electron-withdrawing groups on the benzothiazole ring significantly affected their inhibitory activity against monoamine oxidase (MAO). mdpi.com For example, the inhibitory potency followed the order of Br > Cl > NO2 > F. mdpi.com The position of the substituent was also critical; ortho- or meta-substituted compounds showed greater MAO inhibition than their para-substituted counterparts. mdpi.com
Conversely, for the inhibition of monoamine oxidase B (MAO-B), a different trend was observed. A para-substitution with a chlorine atom was more effective than ortho- or meta-substitutions. mdpi.com The introduction of an o-CH3 group on the benzothiazole ring was found to be essential for potent MAO inhibition. mdpi.com
The following interactive table summarizes the impact of various substituents on the inhibitory activity of benzothiazole derivatives against different enzymes, as reported in a study on benzothiazole–isoquinoline derivatives. mdpi.com
| Enzyme Target | Substituent Effect on Activity | Positional Effect on Activity |
| Monoamine Oxidase (MAO) | Br > Cl > NO2 > F | ortho- or meta- > para- |
| Monoamine Oxidase B (MAO-B) | Cl > Br | para- > meta- or ortho- |
| Butyrylcholinesterase (BuChE) | Electron-withdrawing: o-Br > m-Cl > m-BrElectron-donating: o-CH3 > m-OCH3 > o-OCH3 | Varies with substituent type |
These findings underscore the intricate relationship between the nature and position of substituents and the resulting biological activity and selectivity. Careful manipulation of these substituents allows for the fine-tuning of a compound's properties to achieve a desired therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. qsartoolbox.organalchemres.org
In the context of 3-aminobenzo[d]isothiazole derivatives, QSAR studies have been employed to understand the factors influencing their local anesthetic activity. nih.gov A study on 3-alkylaminoacyl derivatives of 3-aminobenzo[d]isothiazole revealed that the polarizability, polarity, and molecular shape of the molecules had a positive influence on their local anesthetic properties. nih.gov Conversely, the presence of aromatic C-H bonds and singly bonded nitrogen atoms was found to have a negative impact on activity. nih.gov
These models are built using a set of known compounds (a training set) with their experimentally determined biological activities. analchemres.org The chemical structures are described by a variety of molecular descriptors, which can be steric, electronic, or hydrophobic in nature. Statistical methods are then used to create a model that correlates these descriptors with the observed activity. nih.gov
The predictive power of a QSAR model is crucial and is typically assessed using a separate set of compounds (a test set) that were not used in the model's development. mdpi.com A reliable QSAR model can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing. analchemres.org
The following table provides a conceptual overview of the types of descriptors used in QSAR studies and their potential influence on biological activity, based on general principles and findings from studies on similar heterocyclic systems.
| Descriptor Type | Examples | Potential Influence on Biological Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Can influence electrostatic interactions with the target protein. |
| Steric | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule into the binding site of the target. |
| Hydrophobic | LogP (partition coefficient) | Affects the compound's ability to cross cell membranes and its distribution in the body. |
| Topological | Connectivity indices, Wiener index | Describes the branching and overall shape of the molecule. |
By leveraging QSAR and predictive analytics, researchers can gain deeper insights into the SAR of 3-aminobenzo[d]isothiazol-5-ol analogues, guiding the design of more potent and selective therapeutic agents.
Biological Activity Profiles of 3 Aminobenzo D Isothiazol 5 Ol and Its Derivatives
Evaluation of Local Anesthetic Efficacy of 3-Aminobenzo[d]isothiazole Derivatives
Recent investigations have focused on the local anesthetic properties of various alkylaminoacyl derivatives of 3-amino-benzo-[d]-isothiazole. These studies employ sophisticated in vitro models to characterize the compounds' effects on nerve function and compare their activity to established anesthetic agents.
In Vitro Bioassay Development and Application in Isolated Nerve Preparations
To assess local anesthetic action, researchers have utilized in vitro preparations of isolated sciatic nerves from rats and the peroneal nerve of frogs. researchgate.netnih.govtandfonline.com The primary method involves measuring the reduction in the amplitude of the evoked compound action potential (CAP) over time after the application of the test compounds. researchgate.nettandfonline.com This bioassay allows for a direct evaluation of a compound's ability to block nerve impulse conduction. Computer-based prediction tools, such as PASS (Prediction of Activity Spectra for Substances) and DEREK for toxicity, were initially used to select the most promising derivatives for synthesis and further testing. researchgate.netnih.govtandfonline.com
Comparative Analysis with Reference Anesthetic Agents
The anesthetic efficacy of the 3-aminobenzo[d]isothiazole derivatives was benchmarked against lidocaine (B1675312), a widely used local anesthetic. researchgate.nettandfonline.com The synthesized compounds were categorized into three groups based on their activity compared to a 1% lidocaine solution: those with similar action, those with lower action, and a third group that caused a complete and irreversible block of the CAP. tandfonline.comtandfonline.com For instance, one of the most active compounds, designated N12, demonstrated a rapid inhibition of the CAP, comparable to that of lidocaine. tandfonline.com
Table 1: Comparative Anesthetic Activity of Selected 3-Aminobenzo[d]isothiazole Derivatives
| Compound Group | Anesthetic Action Compared to Lidocaine | Reversibility of Nerve Blockade |
|---|---|---|
| Group A | Similar to Lidocaine | Reversible |
| Group B | Lower than Lidocaine | Reversible |
| Group C | Complete Blockade | Irreversible |
This table summarizes the classification of tested derivatives based on their in vitro anesthetic effects on isolated nerve preparations.
Proposed Mechanisms of Anesthetic Action at the Cellular and Electrophysiological Levels
The fundamental mechanism of local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) in nerve membranes. rsc.org By reversibly binding to these channels, the influx of sodium ions is inhibited, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. rsc.org This action prevents the nerve from transmitting signals, resulting in a loss of sensation in the innervated area. Quantitative structure-activity relationship (QSAR) studies on the 3-aminobenzo[d]isothiazole derivatives have indicated that factors such as polarizability, polarity, and the presence of five-membered rings positively influence their anesthetic activity. researchgate.nettandfonline.com Conversely, the presence of aromatic C-H groups and singly bonded nitrogen atoms has a negative impact. researchgate.nettandfonline.com
Modulation of Neurotransmitter Receptor Systems
Beyond their effects on sodium channels, benzo[d]isothiazole derivatives have also been identified as modulators of key neurotransmitter receptors in the central nervous system, specifically the metabotropic glutamate (B1630785) receptors.
Implications for Central Nervous System (CNS) Research and Therapeutic Potential
The selective activation of mGlu4 receptors is a promising strategy for treating various CNS disorders. nih.govacs.org Activation of mGlu4, which is highly expressed in the basal ganglia, can reduce motor symptoms in preclinical models of Parkinson's disease. acs.orgnih.gov The development of CNS-penetrant mGlu4 PAMs like the benzo[d]isothiazole derivatives is therefore of significant interest. nih.gov Research into mGlu4 modulators suggests potential therapeutic applications in anxiety, pain, and psychiatric and neurodegenerative disorders. nih.gov The improved drug-like properties of these new derivatives support their continued investigation and optimization for future CNS therapeutics. acs.org
Investigation of Antimicrobial Properties of Benzo[d]isothiazole Derivatives
Derivatives of 1,2-benzisothiazol-3(2H)-one are recognized for possessing a broad spectrum of biological activities, including notable antimicrobial effects. researchgate.netiucr.orgiucr.orgnih.gov Research into this class of compounds has revealed their potential as both antibacterial and antifungal agents. iucr.orgiucr.org
Benzo[d]isothiazole derivatives have demonstrated considerable efficacy against a variety of bacterial strains, encompassing both Gram-positive and Gram-negative organisms. researchgate.netsemanticscholar.org
Certain 3-oxo-N-arylbenzo[d]isothiazole-2(3H)-carboxamides have been shown to produce an 80-100% inhibition rate against Bacillus subtilis at a concentration of 50 mg/L. nyxxb.cn In other studies, benzo chemimpex.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives were effective in inhibiting the growth of Escherichia coli, Proteus vulgaris, and Staphylococcus aureus at concentrations of 1.6 mg·mL⁻¹ or higher. nih.gov The same study found that these compounds could inhibit Bacillus subtilis at a lower concentration of 0.833 mg/mL. nih.gov
A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives exhibited a broad spectrum of antibacterial activity. researchgate.netsemanticscholar.org Specific compounds within this series showed activity against Bacillus cereus that was comparable to standard drugs. semanticscholar.org Furthermore, thiazole-quinolinium derivatives have shown potent, broad-spectrum antibacterial activity against many Gram-positive strains, including multidrug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. rsc.org Some of these analogues were found to be 100 times more potent against MRSA strains than methicillin. rsc.org
Table 1: Antibacterial Activity of Benzo[d]isothiazole Derivatives
| Derivative Class | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| Benzo chemimpex.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide | Escherichia coli | Inhibited at ≥ 1.6 mg/mL | nih.gov |
| Benzo chemimpex.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide | Proteus vulgaris | Inhibited at ≥ 1.6 mg/mL | nih.gov |
| Benzo chemimpex.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide | Staphylococcus aureus | Inhibited at ≥ 1.6 mg/mL | nih.gov |
| Benzo chemimpex.comrsc.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide | Bacillus subtilis | Inhibited at 0.833 mg/mL | nih.gov |
| 3-Oxo-N-arylbenzo[d]isothiazole-2(3H)-carboxamides | Bacillus subtilis | 80-100% inhibition at 50 mg/L | nyxxb.cn |
| Thiazole-quinolinium derivatives | MRSA and VRE strains | MIC values of 1–32 μg/mL | rsc.org |
| N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives | Bacillus cereus | Activity comparable to standard drugs | semanticscholar.org |
The antifungal properties of benzo[d]isothiazole derivatives are also well-documented, with some demonstrating broad-spectrum efficacy. thegoodscentscompany.comebi.ac.uk A series of 1,2-benzisothiazol-3(2H)-one derivatives has been reported as a new class of broad-spectrum antifungal agents. ebi.ac.uk
Specifically, 2-(benzylsulfonyl)benzo[d]thiazole derivatives have been synthesized and identified as potential new antifungal agrochemicals. rsc.orgrsc.org Within this group, compounds like 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole showed a remarkable ability to inhibit the growth of resistant molds such as Aspergillus fumigatus and Aspergillus ustus. rsc.orgrsc.org Other research found that certain benzo[d]thiazole derivatives were significantly active against Aspergillus niger at concentrations between 50-75 μg/mL. nih.gov Additionally, some 3-oxo-N-arylbenzo[d]isothiazole-2(3H)-carboxamides achieved 80-100% inhibition of Botryodiplodia theobromae at a 50 mg/L concentration. nyxxb.cn
Table 2: Antifungal Activity of Benzo[d]isothiazole Derivatives
| Derivative Class | Fungal Strain | Observed Activity | Source |
|---|---|---|---|
| 2-(Benzylsulfonyl)benzo[d]thiazole | Aspergillus fumigatus | Inhibited growth | rsc.orgrsc.org |
| 2-(Benzylsulfonyl)benzo[d]thiazole | Aspergillus ustus | Inhibited growth | rsc.orgrsc.org |
| 3-Oxo-N-arylbenzo[d]isothiazole-2(3H)-carboxamides | Botryodiplodia theobromae | 80-100% inhibition at 50 mg/L | nyxxb.cn |
| Benzo[d]thiazole derivatives | Aspergillus niger | Significant activity at 50-75 μg/mL | nih.gov |
Broad-Spectrum Activity against Bacterial Strains
Antiplatelet and Spasmolytic Activities of Related 1,2-Benzisothiazol-3(2H)-one Derivatives
A number of 1,2-benzisothiazol-3(2H)-one derivatives have been identified as potent antiplatelet and spasmolytic agents. researchgate.netiucr.orgnih.gov The development of compounds that possess both antiplatelet and vasodilation properties could be advantageous for addressing various vaso-occlusive conditions. researchgate.net
Research has focused on 2-amino-1,2-benzisothiazol-3(2H)-one derivatives, which have shown powerful antiplatelet effects. researchgate.netresearchgate.net One specific compound, 2-Amino-1,2-benzisothiazolin-3-one, was found to inhibit human platelet aggregation induced by various agonists. ebi.ac.uk This compound demonstrated strong inhibitory activity, particularly against aggregation induced by arachidonic acid (AA) and collagen. ebi.ac.uk The same compound also inhibited collagen- and AA-induced platelet aggregation ex vivo in rabbits. ebi.ac.uk Further structural modifications of these derivatives have yielded molecules that possess both anti-aggregating and spasmolytic actions. researchgate.net
Table 3: In Vitro Antiplatelet Activity of 2-Amino-1,2-benzisothiazolin-3-one
| Agonist | IC₅₀ (mol/L) | Source |
|---|---|---|
| Adenosine Diphosphate (ADP) | 8.90 x 10⁻⁵ | ebi.ac.uk |
| Arachidonic Acid (AA) | 1.50 x 10⁻⁶ | ebi.ac.uk |
| Collagen | 5.11 x 10⁻⁸ | ebi.ac.uk |
Agrochemical Applications of Benzo[d]isothiazole Derivatives, including Pesticidal Activity
The benzo[d]isothiazole scaffold is important in the field of agriculture, where its derivatives are used in the development of new agrochemicals. mdpi.comchemimpex.com These compounds have a broad range of applications, including as pesticides to protect crops. nih.govgoogle.com
The pesticidal activity of these derivatives includes insecticidal, fungicidal, and anthelmintic effects. nih.govasianpubs.org For instance, 2-(benzylsulfonyl)benzothiazole derivatives have been developed as antifungal agrochemicals to combat molds that affect food production. rsc.orgrsc.org In the realm of insect control, certain chloro- and fluoro-substituted benzothiazoles showed potent insecticidal activity when compared to the commercial pesticide chlorpyrifos. asianpubs.org One study highlighted a specific benzothiazole (B30560) derivative that achieved 100% insecticidal activity against the pest Spodoptera exigua at a concentration of just 1 mg/L. researchgate.net A patent has also been filed for 3-amino-benzo[d]isothiazole dioxide derivatives specifically for their use as pesticides. google.com
Compound List
Computational and Theoretical Characterization of 3 Aminobenzo D Isothiazol 5 Ol and Analogues
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
For benzo[d]isothiazole derivatives, molecular docking studies have been pivotal in identifying potential biological targets and elucidating interaction mechanisms. For instance, a series of benzo[d]isothiazole derivatives were identified as inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov Molecular docking and subsequent molecular dynamics simulations revealed that a lead compound, D7, likely binds to the fatty acid 8 (FA8) binding site of human serum albumin (HSA). The binding mode analysis showed crucial interactions, including hydrophobic interactions with residues such as Ile54A, Tyr56A, Met115A, and Ala121A, π-π stacking with Tyr56B, and hydrogen bond and salt bridge interactions with Asp122A and Lys124A. nih.gov
In another study, benzo[d]thiazole-hydrazone analogues were synthesized and evaluated as potential H+/K+ ATPase inhibitors for anti-ulcer activity. nih.gov Docking studies of these compounds into the active site of H+/K+ ATPase and cyclooxygenase-2 (COX-2) helped to rationalize their biological activities. The most potent anti-inflammatory compounds displayed strong interactions with key residues like Arg120 and Tyr385 in the COX-2 active site. nih.gov Similarly, docking simulations of novel benzo[d]thiazoles against the LasR protein of Pseudomonas aeruginosa revealed their potential as quorum sensing inhibitors, with molecular dynamics simulations confirming the stability of the ligand-protein interactions. nih.gov
These examples underscore the utility of molecular docking in identifying and optimizing benzo[d]isothiazole analogues as targeted therapeutic agents. The predictive power of these simulations guides the rational design of new derivatives with enhanced potency and selectivity.
Quantum Chemical Approaches for Electronic Structure and Reactivity Analysis
Quantum chemical calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. These methods are essential for characterizing novel compounds and predicting their chemical behavior.
Ab initio and semi-empirical molecular orbital calculations are foundational methods in computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are based on first principles without empirical parameters. researchgate.netmdpi.com Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. wikipedia.org
For benzo[d]isothiazole derivatives, both approaches have been employed. A study on 2-(4-methoxyphenyl)benzo[d]thiazole utilized ab initio (HF) and various DFT methods (BLYP, B3LYP, B3PW91, and mPW1PW91) with the 6-311G(d,p) basis set to investigate its molecular structure and vibrational frequencies. researchgate.netnih.gov The results indicated that the B3LYP method provided superior agreement with experimental data compared to the scaled HF approach. researchgate.netnih.gov Such calculations are crucial for confirming the optimized geometry and understanding the vibrational modes of new molecules. nih.gov
Semi-empirical methods, like CNDO/2 and INDO, have been used to calculate spin-spin coupling constants in 4-substituted isothiazoles, providing insights into the electronic environment of the heterocyclic ring. cdnsciencepub.com These methods, while less rigorous than ab initio calculations, offer a good balance between computational cost and accuracy for certain properties. wikipedia.org LCAO-SCF calculations have also been performed for the 3-hydroxyisothiazole system to rationalize its chemical properties. publish.csiro.aupublish.csiro.au
The choice between ab initio and semi-empirical methods depends on the specific research question and the size of the system. For detailed electronic structure analysis, DFT methods are often preferred, while semi-empirical methods can be valuable for preliminary investigations and larger systems.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's kinetic stability and the ease of intramolecular charge transfer. researchgate.net
For benzo[d]isothiazole and its analogues, FMO analysis provides valuable insights. In a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivative, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using DFT at the B3LYP/6-311G(d,p) level. mdpi.com The distribution of these orbitals across the molecule revealed the pathways for electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity and potential for charge transfer, which is a desirable property for various applications, including nonlinear optics. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density. In the case of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, NBO analysis was employed to understand the effects of different substituents on the charge distribution and stability of the molecule. shd-pub.org.rs This analysis helps in elucidating the electronic interactions between donor and acceptor groups within the molecule, which is crucial for designing compounds with specific electronic properties.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. mdpi.com Computational methods, particularly DFT, have become indispensable for predicting the NLO properties of new organic molecules. researchgate.net
The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β and γ). researchgate.net For benzo[d]isothiazole systems, computational studies have focused on designing molecules with enhanced NLO properties. The key strategy often involves creating a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), leading to a large NLO response. researchgate.net
A study on benzothiazole-based dyes with a D-π-A-A configuration showed that the arrangement of donor and acceptor groups significantly influences the NLO properties. researchgate.net The calculations indicated that systems with a conventional polarity (donor-acceptor) exhibited higher polarizability and hyperpolarizability compared to those with reverse polarity. researchgate.net Furthermore, the extension of the conjugated bridge and the use of strong donors, such as the -NPh2 group, were found to enhance the NLO characteristics. researchgate.net The calculated hyperpolarizability values for some benzothiazolium salts were found to be significantly higher than those of neutral benzothiazoles, making them promising candidates for NLO materials. researchgate.net These theoretical predictions provide a rational basis for the synthesis of novel benzo[d]isothiazole derivatives with tailored NLO properties. rsc.org
Analysis of Frontier Molecular Orbitals and Charge Distribution
In Silico Screening and Drug Likeness Predictions
In silico screening and the prediction of drug-likeness properties are essential components of modern drug discovery, allowing for the rapid assessment of large libraries of compounds to identify promising candidates for further development. nih.gov These computational tools evaluate various physicochemical and pharmacokinetic parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com
For benzo[d]isothiazole analogues, in silico methods have been widely applied to predict their potential as drug candidates. These predictions are often based on established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Several studies on benzo[d]thiazole and related heterocyclic systems have demonstrated the utility of these predictions. For instance, a series of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo[2,1-b]-thiazole derivatives were evaluated for their drug-likeness, with most compounds meeting the criteria for good oral bioavailability. nih.gov Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for newly designed isothiazole (B42339) derivatives showed favorable profiles, suggesting they are good candidates for further experimental investigation. mdpi.com In another study, synthesized benzothiazole-2-thione derivatives underwent in silico analysis to predict their ADME properties, with several compounds showing promising profiles alongside their antimicrobial activities. medipol.edu.tr
The following table provides an example of the types of parameters evaluated in these in silico studies for a series of benzo[d]thiazole-based 1,3,4-oxadiazole (B1194373) derivatives.
| Compound No. | Lipinski Violation | Ghose Violation | Veber Violation | Egan Violation | Muegge Violation | Bioavailability Score |
| 4 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 5 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 6 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| 7 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| Data adapted from in silico drug likeness predictions of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. nih.gov |
These computational predictions help to prioritize compounds for synthesis and biological testing, thereby saving significant time and resources in the drug development pipeline.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods provide insights into the flexibility of molecules, their stable conformations, and the nature of their interactions with biological targets. mdpi.com
For benzo[d]isothiazole derivatives, MD simulations have been instrumental in validating the results of molecular docking and providing a more dynamic picture of ligand-protein interactions. For example, in the study of benzo[d]isothiazole derivatives as PD-1/PD-L1 inhibitors, MD simulations were used to explore the stability of the binding mode of the lead compound D7 with the PD-L1 protein. nih.gov These simulations can reveal subtle changes in the protein and ligand conformations that are not captured by static docking poses.
Similarly, MD simulations were performed on isothiazole derivatives identified as potential inhibitors of the Hepatitis C Virus (HCV) polymerase NS5B. mdpi.com The simulations helped to assess the stability and flexibility of the ligand-protein complexes, with parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) being evaluated to understand the structural integrity of the binding. mdpi.com In another study, MD simulations of novel benzo[d]thiazoles targeting the LasR protein in P. aeruginosa confirmed that the lead compound could interact with the binding site and disrupt the protein's dimeric structure, validating its potential as a quorum sensing antagonist. nih.gov
Conformational analysis, often performed using methods like DFT, helps to identify the most stable three-dimensional structures of a molecule. For 2-(4-methoxyphenyl)benzo[d]thiazole, for instance, DFT calculations were used to determine the optimized geometry and identify the most stable conformers. researchgate.net This information is crucial for understanding the molecule's shape and how it might interact with a biological receptor.
Together, conformational analysis and MD simulations provide a comprehensive understanding of the structural and dynamic properties of 3-Aminobenzo[d]isothiazol-5-ol and its analogues, which is essential for the rational design of new molecules with desired biological activities.
Advanced Research Applications and Trends in 3 Aminobenzo D Isothiazol 5 Ol Chemistry
Role as a Privileged Chemical Scaffold in Contemporary Drug Discovery and Design
In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for developing a variety of bioactive agents. nih.gov The isothiazole (B42339) ring, particularly when fused into a benzisothiazole system, is recognized as such a scaffold. researchgate.net The 3-aminobenzo[d]isothiazole core, with its specific arrangement of nitrogen and sulfur atoms, presents a unique three-dimensional structure that can interact with diverse protein active sites. mdpi.com
The utility of this scaffold is exemplified by the development of a series of benzoisothiazole derivatives evaluated as inhibitors of receptor tyrosine kinases (RTKs). nih.gov Structure-activity relationship (SAR) studies identified that 3-aminobenzo[d]isoxazole derivatives, which are structurally analogous to the isothiazole counterparts, demonstrated potent inhibition of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov This ability to target multiple key receptors in angiogenesis and cancer progression underscores the scaffold's privileged nature. The molecular structure is stable, possesses excellent chemical properties, and its fragments contain abundant bioactive and pharmacological activity. google.com This versatility allows for the generation of compound libraries targeting different diseases, from cancer to inflammatory conditions, solidifying the scaffold's importance in contemporary drug design. nih.govcncb.ac.cn
Identification and Characterization of Novel Chemical Entities (NCEs) Derived from the Core Structure
The 3-aminobenzo[d]isothiazole framework serves as a foundational structure for the synthesis of Novel Chemical Entities (NCEs). An NCE is a molecule with a previously unknown chemical structure that shows potential as a therapeutic agent. Research has led to the successful synthesis and characterization of numerous derivatives. For instance, a patented method describes the synthesis of various 3-aminobenzo[d]isothiazole derivatives by reacting benzenecarboximidamide class compounds with elemental sulfur in the presence of an alkali, a process notable for its simplicity and high yield. google.com
Another area of active investigation involves the synthesis of 3-alkylaminoacyl derivatives of 3-aminobenzo[d]isothiazole, which have been identified as promising candidates for local anesthetic action. nih.gov These compounds were considered potential NCEs because their predicted probability of local anesthetic activity was less than 50%, suggesting a novel mechanism or interaction. nih.gov The characterization of these NCEs involves a combination of spectroscopic techniques to confirm their structure and in vitro assays to determine their biological activity.
Below is a table of selected NCEs derived from the 3-aminobenzo[d]isothiazole core, as described in the scientific literature.
| Derivative Name/Structure | Application/Activity | Research Findings |
| 3-amino-N-(4-tert-butylphenyl)benzo[d]isothiazole | Synthetic Intermediate | Characterized by 1H NMR and high-resolution mass spectrometry (HRMS). google.com |
| 3-amino-N-(p-tolyl)benzo[d]isothiazole | Synthetic Intermediate | Confirmed structure using NMR and HRMS, demonstrating successful synthesis methodology. google.com |
| 3-amino-N-(4-methoxyphenyl)benzo[d]isothiazole | Synthetic Intermediate | Synthesized and characterized, expanding the library of available derivatives. google.com |
| 3-Alkylaminoacyl derivatives | Potential Local Anesthetics | Selected based on computational predictions; evaluated using an in vitro isolated rat sciatic nerve preparation. nih.gov |
Development of Chemoinformatics and Bioinformatics Tools for Structure-Activity Profiling
The rational design and optimization of drugs based on the 3-aminobenzo[d]isothiazole scaffold are significantly accelerated by chemoinformatics and bioinformatics tools. These computational methods allow for the prediction of biological activities and the elucidation of structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis.
A key example is the use of the Prediction of Activity Spectra for Substances (PASS) and DEREK software to screen potential 3-aminobenzo[d]isothiazole derivatives. nih.gov In one study, these tools were used to predict the local anesthetic activity and toxicity of 32 derivatives, allowing researchers to prioritize the most promising compounds for synthesis and biological testing. nih.gov Following experimental evaluation, Quantitative Structure-Activity Relationship (QSAR) studies were conducted. These QSAR models revealed that the polarizability, polarity, and molecular shape positively influenced local anesthetic activity, providing crucial insights for future molecular design. nih.gov
Modern drug discovery platforms often integrate a suite of computational tools to streamline the characterization of chemical databases and predict biological targets.
| Tool Type | Example Software/Platform | Application in Profiling |
| Activity/Toxicity Prediction | PASS, DEREK | Predicts a spectrum of biological activities and potential toxicity, aiding in the selection of candidates for synthesis. nih.gov |
| Data Analysis & Visualization | KNIME, MAYA | Used for the chemoinformatic characterization of chemical libraries and visualizing chemical space to understand structure-activity relationships. difacquim.com |
| Structure-Activity Relationship | QSAR Models | Develops mathematical models that correlate chemical structure with biological activity, guiding lead optimization. nih.gov |
| Target Prediction | Epigenetic Target Profiler | Web-based servers can predict the biological targets of small molecules, including potential epigenetic interactions. difacquim.com |
| Database Management | BIOMX-DB | Open-access databases that allow for advanced searching and filtering of chemical compounds, facilitating data mining. difacquim.com |
Interdisciplinary Approaches in Bio-organic and Medicinal Chemistry Research
The investigation of 3-aminobenzo[d]isothiazol-5-ol and its derivatives is a prime example of successful interdisciplinary research, integrating principles from bio-organic chemistry, medicinal chemistry, pharmacology, and computational science. The journey from scaffold identification to a potential drug candidate involves a collaborative workflow.
Chemical Synthesis (Organic Chemistry): Chemists design and execute synthetic routes to create novel derivatives of the core scaffold, often developing more efficient and scalable methods. google.com
Computational Modeling (Chemoinformatics): Computational chemists use molecular modeling and SAR profiling to predict the efficacy and potential targets of the newly designed molecules, guiding which compounds should be synthesized and tested. nih.gov
Biological Evaluation (Medicinal Chemistry & Pharmacology): The synthesized compounds are then subjected to a battery of biological tests. This includes in vitro assays to measure their effects on specific enzymes or receptors (e.g., RTKs) and in vivo models to assess their efficacy and pharmacokinetic properties in living organisms. nih.gov
Data Integration and Optimization: The results from biological testing are fed back to the computational and organic chemists. This iterative cycle of design, synthesis, testing, and analysis allows for the refinement of the molecular structure to enhance desired activities and reduce off-target effects, embodying the core principles of modern drug discovery. mdpi.comnih.gov
This synergistic approach was evident in the development of benzoisoxazole and benzoisothiazole derivatives as RTK inhibitors, where synthesis, molecular modeling, and in vivo tumor growth models were all employed to identify a lead compound with promising efficacy. nih.gov
Conclusions and Future Perspectives in 3 Aminobenzo D Isothiazol 5 Ol Research
Synthesis of Complex 3-Aminobenzo[d]isothiazol-5-ol Conjugates
The future of this compound research lies in the creation of more complex and functionally diverse molecular entities. The synthesis of conjugates, where the core scaffold is linked to other pharmacophores or functional groups, is a key strategy to enhance potency, selectivity, and pharmacokinetic properties.
Recent synthetic strategies have demonstrated the versatility of the 3-aminobenzo[d]isothiazole core. For instance, a novel synthetic route has been developed to produce 3-aminobenzo[d]isothiazole and its derivatives by reacting benzamidine (B55565) compounds with elemental sulfur in the presence of a base and an organic solvent, eliminating the need for a metal catalyst. google.com This method simplifies the process and allows for the introduction of various substituents.
Further research could focus on:
Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the 3-aminobenzo[d]isothiazole moiety with other known biologically active scaffolds. This approach could lead to dual-acting or multi-target compounds with enhanced therapeutic efficacy.
Peptide Conjugates: Coupling with peptides or amino acids could improve cell permeability and target specificity, particularly for anticancer applications.
Glycoconjugates: The attachment of sugar moieties can influence solubility, bioavailability, and cellular uptake, potentially leading to more effective drug candidates.
Metal Complexes: The development of metal-based drugs incorporating 3-aminobenzo[d]isothiazole ligands is an emerging area. A recent study reported a novel multidentate chelating agent based on a thiadiazole and benzisothiazole framework, which showed efficiency and selectivity for the chelation of dissolved Cd(II). researchgate.net
These synthetic endeavors will require the development of robust and efficient coupling methodologies to facilitate the construction of these intricate molecular architectures.
Unexplored Biological Targets and Pathways for this compound Derivatives
While derivatives of the parent compound have shown promise against known targets, a vast landscape of biological pathways remains to be explored. The isothiazole (B42339) ring and its fused benzo derivatives are present in many compounds with interesting pharmaceutical activities. researchgate.net
Future research should aim to identify and validate novel biological targets for this compound derivatives. Some promising areas include:
Kinase Inhibition: A series of benzoisoxazoles and benzoisothiazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), with some compounds showing potent inhibition of VEGFR and PDGFR families. nih.gov Further exploration of the kinome could reveal new therapeutic opportunities in oncology and inflammatory diseases.
Enzyme Inhibition: Isothiazolones, structurally related to the core compound, have been identified as inhibitors of histone acetyltransferase (HAT), suggesting a potential role in epigenetic regulation and cancer therapy. nih.gov Investigating the inhibitory potential of this compound derivatives against other key enzymes in disease pathways is a logical next step.
Ion Channel Modulation: The structural features of these compounds may allow them to interact with ion channels, which are critical for a wide range of physiological processes. Screening against various ion channels could uncover novel treatments for neurological and cardiovascular disorders.
Antimicrobial and Antiviral Targets: The isothiazole nucleus is a component of various bioactive molecules, and its derivatives have shown antimicrobial and antiviral activities. researchgate.net For example, 2-phenyl benzo[d]isothiazol-3(2H)-ones are species-selective inhibitors of Plasmodium spp. by targeting the IspD enzyme. researchgate.net Systematic screening against a broad panel of pathogens could lead to the discovery of new anti-infective agents.
The identification of new targets will necessitate the use of modern chemical biology approaches, including affinity-based proteomics and phenotypic screening followed by target deconvolution.
Methodological Advancements in High-Throughput Screening and Lead Optimization
To efficiently explore the vast chemical space of this compound derivatives and identify promising lead compounds, the adoption of advanced screening and optimization techniques is crucial.
High-Throughput Screening (HTS):
The rapid evolution of HTS allows for the screening of large compound libraries against various biological targets. researchgate.net Future efforts should leverage:
Quantitative HTS (qHTS): This method provides concentration-response curves for thousands of chemicals, significantly reducing false positive and negative rates. researchgate.net
3D Cell Culture Models: Screening in more physiologically relevant 3D models, such as spheroids or organoids, can provide more predictive data on drug efficacy and toxicity. drugtargetreview.com
Phenotypic Screening: Whole-cell or whole-organism screening can identify compounds that produce a desired physiological effect without prior knowledge of the specific molecular target. nih.gov
Lead Optimization:
Once initial hits are identified, a rigorous lead optimization process is required to improve their drug-like properties. This involves:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound's structure helps to understand the key chemical features required for biological activity. nih.gov
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding mode of inhibitors and guide the design of more potent analogs. researchgate.net
ADMET Profiling: In silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for selecting candidates with favorable pharmacokinetic profiles. researchgate.net
The integration of these advanced methodologies will accelerate the discovery and development of new drugs based on the 3-aminobenzo[d]isothiazole scaffold.
Potential for Translational Research in Pharmaceutical and Agrochemical Sciences
The unique properties of 3-aminobenzo[d]isothiazole derivatives position them as valuable candidates for translational research in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Sciences:
The diverse biological activities of these compounds, including anticancer, anti-inflammatory, and anti-infective properties, highlight their therapeutic potential. researchgate.netnih.govchemimpex.com
Oncology: Derivatives have shown promise as inhibitors of receptor tyrosine kinases and histone acetyltransferases, key targets in cancer. nih.govnih.gov
Infectious Diseases: The isothiazole core is found in molecules with activity against pathogens like Plasmodium. researchgate.net
Neurological Disorders: Some benzisothiazolinone derivatives are potent inhibitors of monoacylglycerol lipase (B570770) (MGL), a target for neurological and neurodegenerative diseases. researchgate.net
Further preclinical and clinical studies are needed to translate these promising laboratory findings into effective treatments for human diseases.
Agrochemical Sciences:
The isothiazole ring is a component of some existing agrochemicals. researchgate.net Research has indicated that 3-amino-benzo[d]isothiazole dioxide derivatives have potential use as pesticides. google.com
Fungicides: The development of high-efficiency, low-risk, small-molecule green fungicides is crucial for controlling plant pathogenic oomycetes. eco-vector.com
Herbicides and Insecticides: The structural diversity of 3-aminobenzo[d]isothiazole derivatives suggests they could be explored for other agrochemical applications.
The development of new, effective, and environmentally friendly agrochemicals is a critical area of research, and the 3-aminobenzo[d]isothiazole scaffold represents a promising starting point.
Q & A
Q. What synthetic strategies are most effective for preparing 3-aminobenzo[d]isothiazol-5-ol derivatives, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions of precursors like substituted isothiazoles or benzo[d]isothiazoles. For example, base-induced rearrangements of 3-arylaminoisoxazol-5(2H)-ones using triethylamine in ethanol under reflux can yield structurally related heterocycles (e.g., indoles or imidazobenzothiazoles) . Optimization of yields requires precise control of stoichiometry, temperature (reflux conditions), and reaction time. Column chromatography or recrystallization is recommended for purification .
Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H NMR: The aromatic protons in the benzo[d]isothiazole ring typically appear as doublets or triplets in the δ 7.0–8.5 ppm range. The amino (-NH₂) group may show broad peaks at δ 4.5–5.5 ppm if not fully deprotonated .
- IR: Stretching vibrations for the -NH₂ group appear at ~3300–3500 cm⁻¹, while the C=S bond in the isothiazole ring absorbs at ~1100–1200 cm⁻¹ .
Q. What in vitro models are suitable for preliminary evaluation of biological activity in this compound derivatives?
Methodological Answer: The rat sciatic nerve model is a validated in vitro system for assessing local anesthetic activity. Derivatives are tested for nerve-blocking potency by measuring inhibition of compound action potentials (CAPs) at varying concentrations. EC₅₀ values should be compared to lidocaine as a positive control .
Advanced Research Questions
Q. How can computational tools like PASS and DEREK resolve discrepancies between predicted and observed pharmacological profiles of this compound derivatives?
Methodological Answer:
- PASS (Prediction of Activity Spectra for Substances): Predicts biological activity by comparing structural motifs to known pharmacophores. For example, alkylaminoacyl derivatives may show local anesthetic activity due to similarity to lidocaine analogs .
- DEREK: Flags potential toxicity (e.g., hepatotoxicity) by identifying toxicophores like reactive thiol groups. If experimental toxicity contradicts predictions, reevaluate substituent effects on metabolic stability .
Q. What experimental approaches address contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. To resolve this:
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
Methodological Answer: Regioselectivity is controlled by electronic and steric effects:
- Electrophilic Substitution: The amino group at position 3 directs electrophiles to the para position (C-6) due to resonance activation.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-5 (activated by the adjacent sulfur atom) enables aryl/heteroaryl group introduction .
- Protection/Deprotection: Temporarily protect the -NH₂ group with Boc anhydride to prevent undesired side reactions .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the potency of this compound analogs?
Methodological Answer:
- Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture full dose-response curves.
- Normalize data to vehicle controls and fit using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance .
Q. What analytical methods are critical for characterizing reaction intermediates in the synthesis of this compound derivatives?
Methodological Answer:
- HPLC-MS: Monitors reaction progress and identifies intermediates via molecular ion peaks.
- TLC with UV/fluorescence detection: Rapidly assesses purity and reaction completion.
- X-ray crystallography: Resolves ambiguous structures, particularly for regioisomers or polymorphs .
Advanced Methodological Challenges
Q. How can researchers mitigate competing side reactions during the synthesis of this compound derivatives?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions.
- Temperature Control: Lower temperatures (0–5°C) suppress dimerization or oxidation.
- Catalytic Additives: Use Pd(OAc)₂ or CuI to enhance coupling efficiency and minimize byproducts .
Q. What strategies improve the metabolic stability of this compound-based compounds in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
